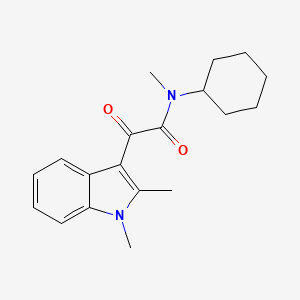
trans-2-Cyclopropyl-tetrahydrofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Cyclopropyl-tetrahydrofuran-3-amine: is a chemical compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Cyclopropyl-tetrahydrofuran-3-amine typically involves multiple steps, including cyclization and amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Cyclopropyl-tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
trans-2-Cyclopropyl-tetrahydrofuran-3-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of trans-2-Cyclopropyl-tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Cyclopropylamine: Shares the cyclopropyl group but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Contains the tetrahydrofuran ring but lacks the cyclopropyl and amine groups.
Cyclopropyl-tetrahydrofuran: Similar structure but without the amine group.
Uniqueness: trans-2-Cyclopropyl-tetrahydrofuran-3-amine is unique due to the combination of the cyclopropyl group, tetrahydrofuran ring, and amine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1799438-57-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2R,3S)-2-cyclopropyloxolan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m0/s1 |
Clave InChI |
IJNIVGLVDMZFHZ-NKWVEPMBSA-N |
SMILES |
C1CC1C2C(CCO2)N |
SMILES isomérico |
C1CO[C@@H]([C@H]1N)C2CC2 |
SMILES canónico |
C1CC1C2C(CCO2)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)
![2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2820262.png)

![7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820265.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide](/img/structure/B2820266.png)
![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)





